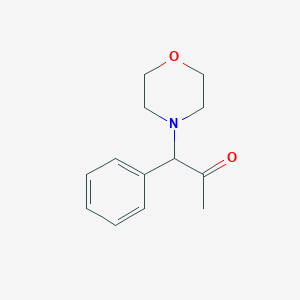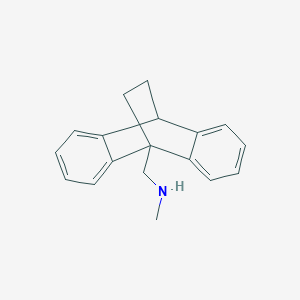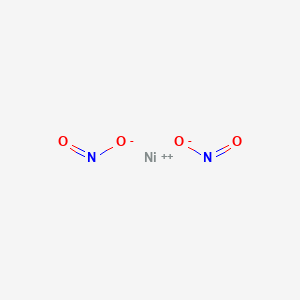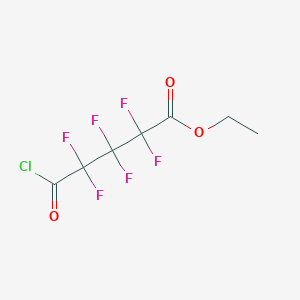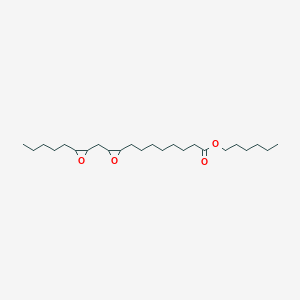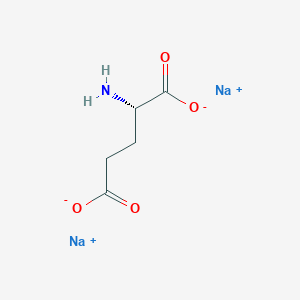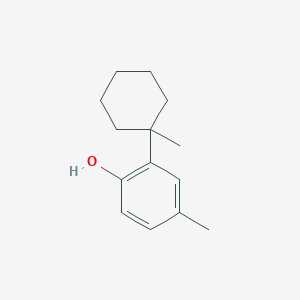
2-(1-Methylcyclohexyl)-p-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclohexyl)-p-cresol, also known as BHT (butylated hydroxytoluene), is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. BHT is added to products to prevent oxidation, which can cause spoilage, rancidity, and loss of potency. The use of BHT has been controversial due to its potential health effects, but it remains a popular ingredient in many consumer products.
Mécanisme D'action
2-(1-Methylcyclohexyl)-p-cresol works by donating a hydrogen atom to free radicals, which are highly reactive molecules that can damage cells and DNA. By neutralizing free radicals, 2-(1-Methylcyclohexyl)-p-cresol helps to prevent oxidative damage and protect cells from harm. 2-(1-Methylcyclohexyl)-p-cresol also has the ability to regenerate other antioxidants, such as vitamin E, which further enhances its protective effects.
Effets Biochimiques Et Physiologiques
2-(1-Methylcyclohexyl)-p-cresol has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, lower cholesterol levels, and improve insulin sensitivity. 2-(1-Methylcyclohexyl)-p-cresol has also been shown to have neuroprotective effects, which may be beneficial for conditions such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Methylcyclohexyl)-p-cresol is a widely used antioxidant in laboratory experiments due to its stability and effectiveness. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, 2-(1-Methylcyclohexyl)-p-cresol has been shown to interfere with some assays, such as those used to measure lipid peroxidation, and may have variable effects depending on the experimental conditions.
Orientations Futures
There are many potential future directions for research on 2-(1-Methylcyclohexyl)-p-cresol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(1-Methylcyclohexyl)-p-cresol has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is the development of new antioxidants with improved properties, such as increased stability and effectiveness. 2-(1-Methylcyclohexyl)-p-cresol has served as a model for the development of new antioxidants, and ongoing research in this area may lead to the discovery of new compounds with even greater potential.
Méthodes De Synthèse
2-(1-Methylcyclohexyl)-p-cresol is synthesized by reacting p-cresol with isobutylene in the presence of sulfuric acid. The resulting intermediate is then hydrogenated using a palladium catalyst to produce 2-(1-Methylcyclohexyl)-p-cresol. The process is typically carried out in a closed system to prevent contamination and ensure product purity.
Applications De Recherche Scientifique
2-(1-Methylcyclohexyl)-p-cresol has been widely studied for its antioxidant properties and potential health benefits. It has been shown to protect against oxidative stress, which is linked to many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 2-(1-Methylcyclohexyl)-p-cresol has also been studied for its anti-inflammatory and antimicrobial properties.
Propriétés
Numéro CAS |
16152-65-1 |
|---|---|
Nom du produit |
2-(1-Methylcyclohexyl)-p-cresol |
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
4-methyl-2-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-11-6-7-13(15)12(10-11)14(2)8-4-3-5-9-14/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Clé InChI |
MQVDCVRWVSDQNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
Autres numéros CAS |
16152-65-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



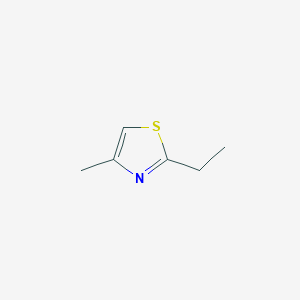
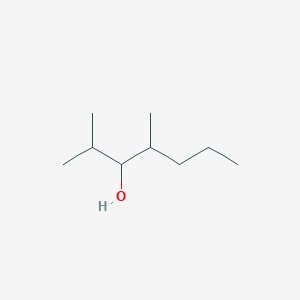
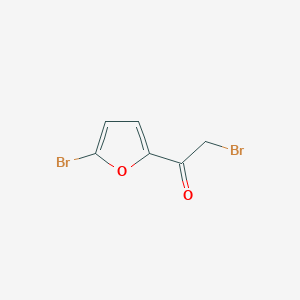
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
